An In-depth Technical Guide to 4-Ethylbenzonitrile (CAS: 25309-65-3)
An In-depth Technical Guide to 4-Ethylbenzonitrile (CAS: 25309-65-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylbenzonitrile, with the CAS registry number 25309-65-3, is an aromatic nitrile compound. It is characterized by an ethyl group and a cyano group attached to a benzene ring in a para configuration. This molecule serves as a versatile building block in organic synthesis and has gained attention in medicinal chemistry and materials science. Its electron-deficient aromatic ring and the reactive nitrile group make it a valuable precursor for the synthesis of various heterocyclic compounds and a potential pharmacophore in drug design. This guide provides a comprehensive overview of its physicochemical properties, synthesis, key reactions, and its emerging role in drug development.
Physicochemical and Spectroscopic Data
The fundamental properties of 4-Ethylbenzonitrile are summarized in the tables below, providing a ready reference for experimental design and characterization.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉N | |
| Molecular Weight | 131.17 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 237 °C (lit.) | |
| Melting Point | Not available | |
| Density | 0.956 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.527 (lit.) | |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol and acetone. | |
| Flash Point | 97.8 °C (closed cup) |
Spectroscopic Data
| Spectroscopy | Key Peaks/Signals |
| ¹H NMR | Data not explicitly detailed in search results. |
| ¹³C NMR | Data not explicitly detailed in search results. |
| Infrared (IR) | The nitrile (C≡N) stretching vibration is typically observed in the range of 2260 - 2220 cm⁻¹. Aromatic C-H stretching is expected around 3100-3000 cm⁻¹, and aliphatic C-H stretching between 3000-2850 cm⁻¹. |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z = 131. A significant fragment is observed at m/z = 116, corresponding to the loss of a methyl group ([M-15]⁺). |
Synthesis of 4-Ethylbenzonitrile
Several synthetic routes to 4-Ethylbenzonitrile have been established. A common laboratory-scale synthesis involves a multi-step process starting from ethylbenzene.
Synthesis from Ethylbenzene via Thioamide Intermediate
This method proceeds through the formation of an intermediate, 4-ethyl-thiobenzamide, which is then converted to the desired nitrile.
Experimental Protocol:
Step 1: Synthesis of 4-Ethyl-thiobenzamide
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In a 1-liter polyethylene vessel cooled to -20 °C, add 0.5 L of 98% hydrofluoric acid with agitation.
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To this, add 46 g (0.6 mol) of ammonium thiocyanate in portions.
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Subsequently, add 53 g (0.5 mol) of ethylbenzene in portions.
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Continue agitation for 20 hours at room temperature.
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Pour the reaction mixture onto ice, leading to the precipitation of a solid.
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Filter the precipitate under suction and wash with water.
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Recover unreacted ethylbenzene (approximately 10 g) from the precipitate by steam distillation.
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After drying, 66 g (0.4 mol) of slightly yellow 4-ethyl-thiobenzamide is obtained (m.p. 115-117 °C).
Step 2: Conversion to 4-Ethylbenzonitrile
The 4-ethyl-thiobenzamide is converted to 4-Ethylbenzonitrile through treatment with an alkali, which results in the elimination of hydrogen sulfide (H₂S). The specific conditions for this step (e.g., choice of base, solvent, temperature) can be adapted from standard procedures for the conversion of thioamides to nitriles.
Caption: Synthesis of 4-Ethylbenzonitrile from Ethylbenzene.
Applications in Chemical Synthesis and Drug Development
4-Ethylbenzonitrile is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.
Synthesis of 1,3,5-Triazine Derivatives
A significant application of 4-Ethylbenzonitrile is in the preparation of substituted 1,3,5-triazines. These heterocycles are of interest in various fields, including medicinal chemistry and materials science.
Experimental Protocol: One-pot Cross-Cyclotrimerization
A general procedure involves the reaction of a nitrile with triflic anhydride or triflic acid at low temperatures to form a nitrilium salt intermediate. This intermediate then reacts with two equivalents of a different nitrile at a higher temperature to yield 2,4,6-trisubstituted-1,3,5-triazines. For example, 4-Ethylbenzonitrile can be used in the preparation of 2-(3-bromophenyl)-4,6-bis-(4-ethylphenyl)--triazine.
Caption: Synthesis of 1,3,5-Triazines from Nitriles.
Role in Drug Development: Cytochrome P450 Inhibition
Benzonitrile derivatives are known to interact with various biological targets. 4-Ethylbenzonitrile has been identified as a micromolar inhibitor of Cytochrome P450 2A6 (CYP2A6), with a reported IC₅₀ value of 7.4 µM.
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including the majority of clinically used drugs. Inhibition of these enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered drugs.
The inhibitory activity of 4-Ethylbenzonitrile on CYP2A6 suggests its potential as a lead compound for the development of more potent and selective inhibitors. Such inhibitors could be valuable as pharmacological tools to study the role of CYP2A6 in various physiological and pathological processes or as therapeutic agents to mitigate the toxicity of CYP2A6 substrates.
Caption: Inhibition of CYP2A6-mediated drug metabolism.
Safety and Handling
4-Ethylbenzonitrile is a combustible liquid. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
4-Ethylbenzonitrile is a valuable chemical intermediate with established utility in the synthesis of heterocyclic compounds like 1,3,5-triazines. Its emerging role as a cytochrome P450 inhibitor highlights its potential in drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working with this versatile molecule. Further exploration of its biological activities and applications in medicinal chemistry is warranted.
